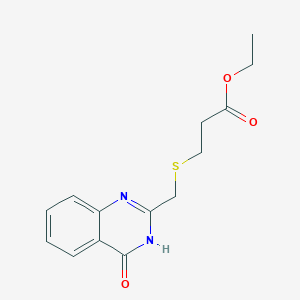

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-2-19-13(17)7-8-20-9-12-15-11-6-4-3-5-10(11)14(18)16-12/h3-6H,2,7-9H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEYGZFTTLRFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSCC1=NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

2.1. Ester Hydrolysis

The ethyl propanoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Base-mediated saponification (e.g., KOH/ethanol) cleaves the ester to 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoic acid .

Example Reaction:

Conditions: Reflux in ethanol with aqueous NaOH (2–4 h, 60–80°C) .

2.2. Thioether Oxidation

The methylthio (–SCH2–) linker is susceptible to oxidation:

Example Reaction:

Conditions: Room temperature, 1–6 h .

2.3. Quinazolinone Core Reactivity

The 4-oxo group participates in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones. For example:

Example Reaction:

Conditions: Reflux in ethanol (4–6 h) .

Reaction Data Table

Stability and Reaction Optimization

-

Microwave-assisted synthesis : Reduces reaction time from 6 h to 10 min for analogous thioacetates .

Key Challenges

Scientific Research Applications

Antimicrobial Properties

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate exhibits significant antimicrobial activity. Research has shown that quinazolinone derivatives can effectively inhibit the growth of various pathogens. For instance, compounds similar to this one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinazolinone A | S. aureus | 32 µg/mL |

| Quinazolinone B | E. coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound also shows promise in anticancer research. Quinazolinone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Studies indicate that these compounds may induce apoptosis and inhibit cancer cell proliferation through multiple mechanisms, including modulation of signaling pathways related to cell survival and death .

Industrial Applications

Pharmaceutical Development

Due to its diverse biological activities, this compound has potential applications in the pharmaceutical industry for developing new therapeutic agents targeting inflammatory and infectious diseases.

Agricultural Use

The antimicrobial properties of this compound suggest potential use in agriculture as a biopesticide or fungicide, providing an environmentally friendly alternative to traditional chemical pesticides .

Table 2: Comparison of Quinazolinone Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl ester and thioether linkage | Antimicrobial, anticancer |

| 2-(4-Oxoquinazoline derivatives | Varies by substituent on the ring | Antibacterial, anti-inflammatory |

| 6-Iodoquinazoline derivatives | Iodine substitution on the ring | Anticancer |

Mechanism of Action

The mechanism of action of ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, the compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives

- 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide

- 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives

Uniqueness

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is unique due to its specific structural features, such as the ethyl ester group and the thioether linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

Ethyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, structural characteristics, and biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The reaction proceeds through the formation of a thiolate intermediate, which subsequently reacts to yield the final product. The molecular formula for this compound is .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that compounds with similar quinazolinone structures exhibit significant antibacterial activity against various pathogens. For instance, derivatives of quinazolinone have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinazolinone Derivative A | S. aureus | 32 µg/mL |

| Quinazolinone Derivative B | E. coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Studies have reported that compounds derived from quinazolinones possess anticancer properties. In vitro assays have demonstrated the ability of similar compounds to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Effects

In a study involving ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl acetate, researchers observed a dose-dependent reduction in cell viability in MCF-7 cells after treatment with varying concentrations of the compound over 48 hours. The IC50 value was found to be approximately 25 µM, indicating significant anticancer potential .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity: Compounds with thiol groups can inhibit enzymes involved in cellular signaling pathways.

- DNA Interaction: Quinazoline derivatives may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.